3,4-dimethoxy-N-(pyridin-2-yl)benzamide
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Overview
Description
3,4-dimethoxy-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two methoxy groups attached to the benzene ring and a pyridinyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(pyridin-2-yl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with pyridin-2-ylamine. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 3,4-diformyl-N-(pyridin-2-yl)benzamide or 3,4-dicarboxy-N-(pyridin-2-yl)benzamide.
Reduction: Formation of 3,4-dimethoxy-N-(pyridin-2-yl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4-dimethoxy-N-(pyridin-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent and other therapeutic applications.
Material Science: It is used in the synthesis of metal-organic frameworks and coordination polymers due to its ability to form stable complexes with metal ions.
Biological Research: It is studied for its antioxidant and antibacterial activities.
Industrial Applications: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,3-dimethoxy-N-(pyridin-2-yl)benzamide
- 3-acetoxy-2-methyl-N-(pyridin-2-yl)benzamide
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
3,4-dimethoxy-N-(pyridin-2-yl)benzamide is unique due to the presence of both methoxy groups and the pyridinyl group, which confer specific electronic and steric properties. These properties can influence its reactivity, stability, and ability to form complexes with metal ions, making it distinct from other similar compounds .
Properties
Molecular Formula |
C14H14N2O3 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
3,4-dimethoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C14H14N2O3/c1-18-11-7-6-10(9-12(11)19-2)14(17)16-13-5-3-4-8-15-13/h3-9H,1-2H3,(H,15,16,17) |
InChI Key |
VHEPRSJDFMAPFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=N2)OC |
Origin of Product |
United States |
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